3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-aminopyrazole with a suitable 1,3-biselectrophilic compound. One common method involves the reaction of 3-aminopyrazole with 2,4-dichloro-3-methylpyrimidine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 5 can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation and Reduction Products: N-oxides and dihydro derivatives are the major products formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-methylpyrazolo[3,4-d]pyrimidine
- 3,5-Dichloro-2-methylpyrazolo[4,3-e][1,2,4]triazine
Uniqueness
3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5Cl2N3 |
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Molecular Weight |
202.04 g/mol |
IUPAC Name |
3,5-dichloro-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-6(9)7-10-5(8)2-3-12(7)11-4/h2-3H,1H3 |
InChI Key |
WFZHLWVYQMIJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC(=NC2=C1Cl)Cl |
Origin of Product |
United States |
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